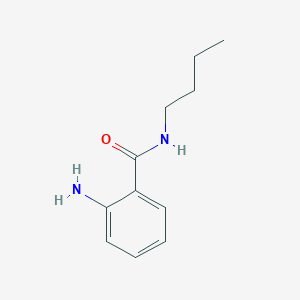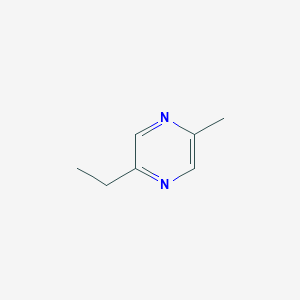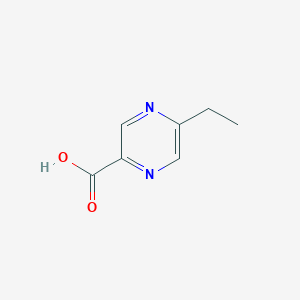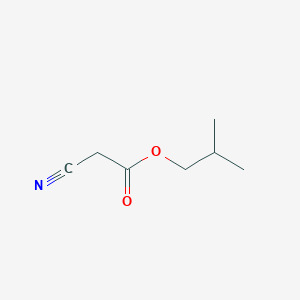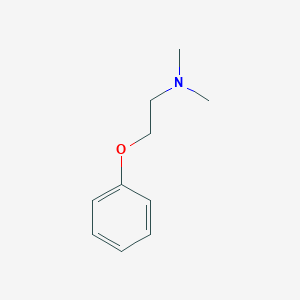![molecular formula C15H13N3O B082562 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one CAS No. 14133-24-5](/img/structure/B82562.png)
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyrido[2,3-d]pyrimidine derivative that exhibits a unique chemical structure with promising biological activities.
Mechanism Of Action
The mechanism of action of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. For instance, it has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
Biochemical And Physiological Effects
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase enzymes. Moreover, it has been found to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase. Physiologically, it has been reported to improve cognitive function in animal models of Alzheimer's disease by increasing acetylcholine levels in the brain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. Additionally, its reported biological activities make it a promising candidate for further research. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one. One potential avenue is the investigation of its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Moreover, the development of more efficient synthesis methods and the investigation of its toxicity and pharmacokinetics are essential for its further development. Additionally, the investigation of its potential as a lead compound for drug development is an exciting area for future research.
Conclusion:
In conclusion, 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that exhibits promising biological activities. Its reported anticancer, antiviral, and cognitive-enhancing effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The investigation of its potential as a lead compound for drug development is an exciting area for future research.
Synthesis Methods
The synthesis of 2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has been reported in several scientific studies. One of the most common methods involves the reaction of 2-aminopyridine with 2-methyl-3-(2-methylphenyl)propenal in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. Other methods include the use of different aldehydes and amines as starting materials.
Scientific Research Applications
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to possess antiviral activity against hepatitis C virus and dengue virus. Furthermore, it has shown promising results in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase activity.
properties
CAS RN |
14133-24-5 |
|---|---|
Product Name |
2-Methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-methyl-3-(2-methylphenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-6-3-4-8-13(10)18-11(2)17-14-12(15(18)19)7-5-9-16-14/h3-9H,1-2H3 |
InChI Key |
NADVLYCKRMAINU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC=N3)C |
Other CAS RN |
14133-24-5 |
synonyms |
2-methyl-3-(2'-methylphenyl)-4-oxo-3,4-dihydropyrido(2,3-d)pyrimidine Kr 100 Kr-100 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)




